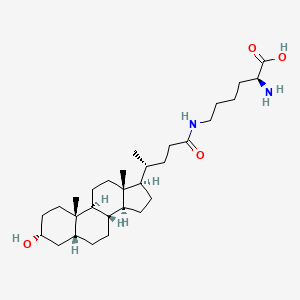
Pac-1
Vue d'ensemble
Description
PAC-1, or Procaspase-activating compound 1, is an ortho-hydroxy N-acyl hydrazine compound . It is cytotoxic to a variety of cancer cells, such as lymphoma, leukemia, breast carcinoma, and glioblastoma . High doses of PAC-1 can promote neuroexcitation .
Synthesis Analysis
A novel series of first procaspase activating compound (PAC-1) analogues was designed, synthesized, and evaluated for antitumor activity . The structures of all the compounds were confirmed by 1H NMR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular formula of PAC-1 is C23H28N4O2 . Its average mass is 392.494 Da and its monoisotopic mass is 392.221222 Da .
Chemical Reactions Analysis
While specific chemical reactions involving PAC-1 are not detailed in the search results, it’s known that PAC-1 is used in coagulation processes .
Physical And Chemical Properties Analysis
PAC-1 has a molecular weight of 392.5 . It is soluble in DMSO at 48 mg/mL . The recommended storage conditions are -20°C for the powder form and -80°C for the solvent form .
Applications De Recherche Scientifique
Application in Cancer Treatment
Specific Scientific Field
Oncology
Summary of the Application
PAC-1 is a procaspase-activating compound that directly activates procaspase-3 (PC-3), inducing apoptosis in cancer cells .
Results or Outcomes
The trial enrolled 48 patients, with 33 completing ≥2 cycles of therapy and evaluable for dose-limiting toxicity . PAC-1’s half-life was 28.5 hours after multi-dosing, and systemic drug exposures achieved predicted therapeutic concentrations .
Application in Neuroendocrine Tumour Treatment
Summary of the Application
PAC-1 has shown clinical activity in patients with neuroendocrine tumours (NET) .
Methods of Application
The same method as in the cancer treatment application was used .
Results or Outcomes
Out of the patients with NET, 2 out of 5 achieved a durable partial response .
Application in Sarcomas Treatment
Summary of the Application
PAC-1 has shown some therapeutic activity against sarcomas .
Methods of Application
The methods of application are likely similar to those used in the cancer treatment application.
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available sources.
Application in Colon Cancer Treatment
Summary of the Application
PAC-1 was tested in patients with various types of advanced disease, including colon cancer .
Results or Outcomes
Application in Lung Cancer Treatment
Summary of the Application
PAC-1 has been used in the treatment of lung cancer .
Results or Outcomes
Application in Leukemia Treatment
Summary of the Application
PAC-1 has been used in the treatment of leukemia .
Results or Outcomes
Application in Prostate Cancer Treatment
Summary of the Application
PAC-1 has been used in the treatment of prostate cancer .
Results or Outcomes
Application in Ovarian Cancer Treatment
Summary of the Application
PAC-1 has shown some therapeutic activity against ovarian cancer .
Orientations Futures
The findings from the clinical trial are noteworthy because the drug was tested in a small number of patients with advanced disease . The trial enrolled cancer patients with advanced disease who had run out of other treatment options . The clinical trial and another testing PAC-1 against brain cancer involve patients and clinicians at three institutions . The results suggest that PAC-1 dose at 750 mg/day is recommended for phase 2 studies . The activity of PAC-1 in treatment-refractory neuroendocrine tumors warrants further investigation .
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRVGJCPCNMKT-LFVJCYFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897425 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pac-1 | |
CAS RN |
315183-21-2 | |
| Record name | PAC-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAC-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAC-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAC-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(9R)-9-[(S)-1H-Benzimidazol-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1678189.png)
![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)
![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)






![8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinyl-benzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide](/img/structure/B1678206.png)
